molecular formula C8H7N3O2 B1365781 Methyl 3-azidobenzoate CAS No. 93066-93-4

Methyl 3-azidobenzoate

Cat. No.: B1365781
CAS No.: 93066-93-4
M. Wt: 177.16 g/mol
InChI Key: BSQWYELDCUXPSJ-UHFFFAOYSA-N
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Description

Methyl 3-azidobenzoate is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-azidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-4-7(5-6)10-11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQWYELDCUXPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459754
Record name Methyl 3-azidobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93066-93-4
Record name Methyl 3-azidobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID80459754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-azidobenzoate
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Significance of Azide Functional Groups in Synthetic Chemistry

The azide (B81097) functional group (N₃) is a cornerstone of contemporary chemical synthesis due to its unique combination of stability and reactivity. sigmaaldrich.com Although energy-rich, organic azides are stable under many reaction conditions, including acidic and basic environments. baseclick.eu This stability allows for their incorporation into complex molecules at early synthetic stages, where they can act as a "masked" or protected form of a primary amine. sigmaaldrich.comwikipedia.org The azide can be readily and cleanly reduced to an amine using methods like catalytic hydrogenation or the Staudinger reaction, which involves treatment with a phosphine (B1218219) like triphenylphosphine. wikipedia.orgmasterorganicchemistry.com

A paramount application of the azide group is in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". sigmaaldrich.comwikipedia.org This reaction efficiently and regioselectively joins an azide with a terminal alkyne to form a highly stable 1,2,3-triazole ring. youtube.comwikipedia.org The reliability and biocompatibility of this transformation have made it a favored method for linking different molecular fragments in fields as diverse as drug discovery, bioconjugation, and materials science. wiley.comnih.gov Furthermore, azides can be converted into highly reactive nitrene intermediates through thermolysis or photolysis, which can then undergo a variety of reactions, including insertions and rearrangements, to form complex nitrogen-containing heterocyclic structures. wikipedia.orgsciencemadness.org

Overview of Aromatic Azides As Versatile Intermediates

Aromatic azides are a particularly important subclass of organic azides, serving as versatile intermediates in a wide array of chemical transformations. acs.org They are commonly synthesized from the corresponding aromatic amines via diazotization, followed by treatment with an azide (B81097) source like sodium azide. researchgate.netorganic-chemistry.org This accessibility makes them readily available starting materials for complex syntheses.

The reactivity of aromatic azides is multifaceted. Like their aliphatic counterparts, they are excellent partners in cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles is a prominent example. wikipedia.orgresearchgate.net This reaction can be performed thermally or, more efficiently, with copper or ruthenium catalysts, which control the regioselectivity of the product. nih.gov

A key feature of aromatic azides is their ability to generate aryl nitrenes upon photolysis (exposure to light) or thermolysis (application of heat). researchgate.netrsc.org These highly reactive intermediates can undergo various subsequent reactions, including intramolecular cyclizations to form new heterocyclic rings or rearrangements like ring expansion to create azepines. acs.org This photochemical reactivity has made aromatic azides invaluable as photoaffinity labels for studying biological systems. sciencemadness.orgacs.org By incorporating an aryl azide into a molecule designed to bind to a specific biological target, researchers can use light to trigger covalent bond formation, allowing for the identification and characterization of binding sites in proteins and other biopolymers. nih.gov

Contextualizing Methyl 3 Azidobenzoate Within Azide Chemistry Research

Classical Approaches to Aryl Azide Synthesis

Traditional methods for the synthesis of aryl azides have been well-established for many years and remain relevant in many applications. researchgate.netbenthamdirect.com These approaches typically involve the transformation of readily available starting materials through reliable, albeit sometimes harsh, reaction conditions.

Diazotization of Aminobenzoic Acids and Subsequent Azidation

A cornerstone in the synthesis of aryl azides is the diazotization of aromatic amines, followed by treatment with an azide source. researchgate.netbenthamdirect.comscielo.br In the case of this compound, the synthesis commences with 3-aminobenzoic acid. This process involves two key steps: the conversion of the amino group to a diazonium salt and the subsequent displacement of the diazonium group by an azide anion.

The diazotization is typically carried out at low temperatures (0–5 °C) in an acidic medium, such as hydrochloric or sulfuric acid, using sodium nitrite to generate the reactive diazonium salt intermediate. smolecule.com This intermediate is then treated with sodium azide, which displaces the dinitrogen molecule to form the aryl azide. nih.gov This method is widely used due to its reliability and the commercial availability of the starting anilines. researchgate.netbenthamdirect.com However, the use of strong acids and low temperatures can be experimentally inconvenient. benthamdirect.com

An improved diazotization procedure utilizes tert-butyl nitrite and azidotrimethylsilane under milder conditions. nih.gov Another approach involves the direct transformation of aromatic amines using p-toluenesulfonic acid and sodium azide in water at room temperature, which offers an experimentally simpler, metal-free alternative that often yields clean products without the need for extensive purification. organic-chemistry.org

Esterification of Azidobenzoic Acids to Yield Methyl Esters

Once the azidobenzoic acid, such as 3-azidobenzoic acid, is synthesized, the next step is its conversion to the corresponding methyl ester. This esterification can be achieved through various standard methods. A common approach involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

Nucleophilic Substitution Reactions in Aromatic Systems

Nucleophilic aromatic substitution (SNAr) provides an alternative route to aryl azides, particularly for aromatic systems bearing electron-withdrawing groups. researchgate.netrsc.org In this approach, a suitable leaving group on the aromatic ring, such as a halide, is displaced by an azide nucleophile. For the synthesis of azidobenzoates, this would typically involve a halogenated benzoate (B1203000) as the starting material.

The reaction is generally effective for activated aryl halides, such as those containing nitro groups ortho or para to the leaving group. rsc.org However, the presence of electron-donating groups on the aromatic ring can render this method less suitable. rsc.org The use of phase-transfer catalysts, such as tetraethylammonium (B1195904) tetrafluoroborate, can facilitate the reaction under milder conditions (25°C to 70°C). researchgate.net Recent advancements have also explored the use of ultrasound in combination with ionic liquids to enhance the rate of nucleophilic aromatic substitution for the synthesis of aryl azides. nih.gov

Modern Synthetic Strategies

Recent years have witnessed the development of more sophisticated and efficient methods for the synthesis of aryl azides, driven by the need for greater functional group tolerance, milder reaction conditions, and novel reactivity patterns.

C-H Activation and Boronate Refunctionalization for Substituted Azidobenzoates

Direct C-H activation has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach by avoiding the pre-functionalization of starting materials. sigmaaldrich.compkusz.edu.cn In the context of azidobenzoate synthesis, this strategy allows for the direct introduction of an azide group into a C-H bond of a benzoic acid ester. These reactions are often catalyzed by transition metals, such as rhodium(III), and may require a directing group to achieve regioselectivity. pkusz.edu.cn

A related and highly versatile strategy involves the conversion of organoboron compounds, such as boronic acids and their esters (boronates), into the corresponding aryl azides. organic-chemistry.orgumn.edunih.gov This method is particularly attractive due to the wide availability of arylboronic acids and their compatibility with a broad range of functional groups. organic-chemistry.org The reaction is typically catalyzed by copper(II) salts, such as copper(II) acetate, in the presence of sodium azide. nih.govorganic-chemistry.org The process is generally tolerant of both electron-donating and electron-withdrawing groups on the aromatic ring, affording the desired aryl azides in good to excellent yields. organic-chemistry.org A proposed mechanism involves transmetalation of the boronic acid with the copper catalyst, followed by coordination of the azide and subsequent reductive elimination. organic-chemistry.org

A catalyst-free approach, termed boronate formation-triggered azide–alkyne cycloaddition (BAAC), has also been reported, where the formation of a boronate intermediate brings an azide and an alkyne moiety into close proximity, facilitating their reaction. acs.org

Metal-Catalyzed Azidation Protocols for Aromatic Systems

Metal-catalyzed reactions have significantly expanded the scope and utility of aryl azide synthesis. nih.gov Copper-catalyzed systems are the most extensively studied for the azidation of aromatic substrates. nih.govmdpi.com These reactions often proceed under relatively mild conditions and exhibit high yields. nih.gov The mechanism can involve the formation of an azide radical which then adds to the aromatic ring, or in some cases, the formation of a Cu(III)-azide species followed by reductive elimination. nih.gov

For instance, the cross-coupling of aryl halides with sodium azide can be efficiently catalyzed by copper-based nanocomposites, providing a green and inexpensive route to aryl azides. rsc.org This method is effective for both aryl iodides and bromides, even those containing electron-donating groups. rsc.org Other metal catalysts, including those based on iron and manganese, have also been explored, primarily for the azidation of aliphatic C-H bonds, but their application in aromatic systems is an area of ongoing research. nih.gov

Dirhodium catalysts have been employed for the direct and regioselective C-H azidation of aromatic aldehydes, avoiding the need for protecting groups or pre-functionalized arenes. mdpi.com The versatility of these metal-catalyzed protocols offers significant advantages over classical methods, enabling the synthesis of a wider range of functionalized azidobenzoate derivatives.

Academic and Research Applications of Methyl 3 Azidobenzoate

Application as a Molecular Building Block in Organic Synthesis

In the realm of organic synthesis, a molecular building block is a chemical compound that can be readily incorporated into a larger, more complex molecule. youtube.comeurekalert.orgillinois.edu Methyl 3-azidobenzoate serves as an exemplary building block due to the reactivity of its azide (B81097) functional group, which can participate in a wide array of chemical reactions to form new bonds and molecular frameworks.

Nitrogen-containing heterocycles are cyclic compounds containing at least one nitrogen atom in the ring. These structures are ubiquitous in pharmaceuticals, agrochemicals, and natural products, making their synthesis a key focus of organic chemistry. nih.govfrontiersin.orgsci-hub.se this compound is a valuable precursor for creating these important molecular motifs. The azide group can be transformed through various reactions, including cycloadditions and reductions, to generate a diverse range of heterocyclic systems.

Triazoles: The azide group of this compound can readily participate in Huisgen 1,3-dipolar cycloaddition reactions with alkynes. This reaction, often referred to as "click chemistry," is a highly efficient method for forming 1,2,3-triazole rings. This strategy is widely used due to its reliability and the stability of the resulting triazole ring.

Amines: The azide group is easily reduced to a primary amine (NH2). This transformation is fundamental in organic synthesis, as it converts the azide into a versatile nucleophilic group. This newly formed amine can then be used in a subsequent reaction to build other nitrogen-containing structures, including amides, imines, and other heterocyclic systems.

Other Heterocycles: The reactivity of the azide group extends to the formation of other heterocycles such as pyrazolines, benzothiazoles, and indazoles through various cyclization strategies with appropriate reaction partners. beilstein-journals.org The specific heterocyclic system obtained depends on the chosen coreactants and reaction conditions, highlighting the versatility of this starting material. mdpi.com

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Azide Precursors

Heterocycle Type General Synthetic Strategy Key Feature of Azide
Triazoles 1,3-Dipolar Cycloaddition with Alkynes Acts as a 1,3-dipole
Amines Reduction (e.g., with H2/Pd, LiAlH4) Readily converted to -NH2
Pyrazolines Reaction with specific alkenes Participates in cycloaddition
Benzothiazoles Multi-step synthesis involving cyclization Source of nitrogen atom for the ring
Indazoles Intramolecular cyclization reactions Forms part of the fused ring system

Beyond the synthesis of simple heterocycles, this compound is also employed in the construction of more complex organic scaffolds. sci-hub.se A scaffold refers to the core structure of a molecule, upon which various functional groups can be built. nih.govchemistryviews.org The ability to introduce a nitrogen-containing ring or an amine group via the azide functionality allows chemists to build intricate, three-dimensional molecules from a relatively simple starting material. This approach is central to the discovery of new drugs and materials, where the core scaffold of a molecule often determines its fundamental properties and biological activity. nih.gov

Contributions to Medicinal Chemistry Research

Medicinal chemistry focuses on the design and synthesis of molecules that can be used as medicines. mdpi.comucsc.edu this compound and its derivatives have made notable contributions to this field, primarily by providing a chemical tool to study and influence biological processes.

Photoaffinity probes are specialized molecules used to identify the specific target of a drug or bioactive compound within a complex biological system, such as a cell. nih.gov These probes typically consist of three parts: a pharmacophore (the part that binds to the target), a photoreactive group, and a reporter tag. The aryl azide group present in this compound is an excellent photoreactive group. mdpi.com

Upon irradiation with UV light, the azide group releases nitrogen gas (N2) to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, which are typically the amino acid residues of the protein target to which the probe is bound. This process permanently links the probe to its target, allowing researchers to isolate and identify the target protein. The 3-azidobenzoate moiety can be incorporated into the structure of a known drug or ligand to create a powerful tool for target identification and validation. nih.govmdpi.com

Table 2: Components of a Typical Photoaffinity Probe

Component Function Example Moiety from this compound
Pharmacophore Binds specifically to the biological target The rest of the molecule attached to the azidobenzoate group
Photoreactive Group Forms a covalent bond with the target upon light activation Aryl Azide (-N3)
Reporter Tag Allows for detection and isolation of the labeled target Can be attached elsewhere on the probe (e.g., alkyne for click chemistry)

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. google.com They are a major class of drugs used to treat a wide range of diseases. Research has shown that molecules synthesized using the this compound scaffold can act as effective enzyme inhibitors. researchgate.netnih.govsemanticscholar.org For instance, derivatives incorporating the 1,2,4-triazole (B32235) ring, which can be synthesized from azide precursors, have been shown to inhibit enzymes like acetylcholinesterase (AChE) and α-glucosidase. nih.gov The development of inhibitors for enzymes like Mycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR) is a critical area of research for new tuberculosis treatments, and scaffolds derived from versatile building blocks are often explored for this purpose.

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule such as a protein, antibody, or nucleic acid. nih.govnih.gov This technique is fundamental to the development of advanced therapeutics like antibody-drug conjugates (ADCs), which combine the targeting ability of an antibody with the potent cell-killing effect of a cytotoxic drug. synmedchem.com

The azide group of this compound is ideally suited for bioconjugation via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. escholarship.org A biomolecule can be chemically modified to contain an alkyne group. Then, a drug or probe molecule derived from this compound can be "clicked" onto the biomolecule in a highly specific and efficient manner. This creates a stable triazole linkage connecting the two parts. This powerful strategy is used to create complex bioconjugates for therapeutic, diagnostic, and basic research applications. nih.gov

Exploration of Azide-containing Scaffolds for Novel Bioactive Molecules

This compound serves as a key building block in the synthesis of complex organic molecules designed for biological activity. Its azide functional group is particularly useful for introducing nitrogen-containing scaffolds, often through cycloaddition reactions, leading to the formation of stable heterocyclic systems. Researchers have utilized this compound to create derivatives of existing bioactive molecules and to develop novel antagonists for metabolic receptors.

A notable application is in the synthesis of glutamate (B1630785) receptor antagonists. Patents describe a chemical process where this compound is reacted with trimethylsilylacetylene. The resulting triazole intermediate is then saponified and further reacted to produce dihydro-benzo[b] sandia.govresearchgate.netdiazepin-2-one derivatives, which are investigated as mGluR2 antagonists.

In another area of research, this compound is used to modify steroids. It serves as a precursor in the copper(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC) to create 1,2,3-triazole-containing testosterone (B1683101) derivatives. These novel compounds have been synthesized to target progestational and anti-proliferative activities. The azidobenzoate moiety is first prepared and then reacted under click chemistry conditions to link it to the steroid backbone, demonstrating the compound's utility in medicinal chemistry for generating potential therapeutics.

The table below summarizes selected research findings on the use of this compound in creating bioactive molecules.

Target Molecule ClassSynthetic Role of this compoundPotential Application
Dihydro-benzo[b] sandia.govresearchgate.netdiazepin-2-one derivativesReactant for forming a key triazole intermediate.mGluR2 antagonists
17α-triazolyl-19-nor-testosterone acetatesAzide source for CuAAC reaction to functionalize a steroid core.Progestational and anti-proliferative agents
Photoaffinity LabelsPrecursor to 3-azidobenzoic acid used for derivatizing molecules like epothilone (B1246373) D.Probing drug-protein binding sites (e.g., β-Tubulin) researchgate.net

Role in Materials Science and Polymer Chemistry

This compound is a valuable component in the bottom-up construction of sophisticated materials, including metal-organic frameworks and functional polymers, primarily due to the reactive nature of its azide group.

Construction and Modification of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials with applications in gas storage, separation, and catalysis. The properties of MOFs are dictated by their constituent metal ions and organic linkers. This compound functions as a precursor for synthesizing such organic linkers.

In research focused on creating optically active MOFs, this compound is prepared from its corresponding aminobenzoate precursor. uea.ac.uk It is then used in subsequent "click chemistry" reactions to build larger, more complex ligand structures. uea.ac.uk These tailored ligands, containing triazole rings formed from the azide group, are then used to construct the final MOF architecture. This approach allows for the precise installation of functional groups within the framework, enabling the rational design of materials with specific properties. uea.ac.uk

Synthesis of Functional Polymers and Advanced Materials

In the field of advanced materials, this compound is employed as a molecular building block for creating complex, functional organic structures. Research at Sandia National Laboratories identified it as a key substrate for synthesizing elaborate ligands intended for advanced material applications. sandia.gov The compound, along with other azide and alkyne substrates, was used to construct a complex ligand, 3,3',3''-(4,4',4''-(nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tribenzoic acid, through click chemistry. sandia.gov This demonstrates its role in forming well-defined, multi-component architectures that can be incorporated into larger material systems or polymers. While not a monomer in the traditional sense for chain-growth polymerization, it acts as a critical precursor for functional units that can be assembled into more advanced materials. sandia.gov

Applications in "Click Chemistry" for Materials Assembly

The most prominent application of this compound in materials science is its use in "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and specific, allowing for the reliable formation of a stable triazole linkage between two different molecular components.

This compound serves as the azide-bearing component in these reactions. It is reacted with alkyne-functionalized molecules to assemble complex structures for various materials. This strategy has been verified in proof-of-concept experiments for the creation of intricate ligands for MOFs and other advanced materials. sandia.govuea.ac.uk The reliability of the click reaction with this compound allows for a modular approach to materials design, where different building blocks can be readily combined to achieve desired functionalities. sandia.gov

Spectroscopic and Computational Characterization of Methyl 3 Azidobenzoate and Its Derivatives

Spectroscopic Analysis of Azidobenzoate Structures

Spectroscopic techniques are indispensable for confirming the identity and purity of methyl 3-azidobenzoate, each providing unique information about its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds, such as methyl 3-nitrobenzoate and methyl 3-aminobenzoate.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region would likely display a complex multiplet pattern due to the meta-substitution. For comparison, the aromatic protons of methyl 3-nitrobenzoate appear in the range of 7.50-8.76 ppm, while those for methyl 3-aminobenzoate are found between 6.84-7.41 ppm. The electron-withdrawing nature of the azide (B81097) group suggests the aromatic protons of this compound would resonate at chemical shifts intermediate to these values. The methyl ester protons are expected to appear as a singlet, typically around 3.9 ppm, similar to that observed in methyl 3-nitrobenzoate (3.93 ppm) and methyl 3-aminobenzoate (3.87 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the methyl carbon of the ester, and the aromatic carbons. The carbonyl carbon is anticipated to resonate around 165 ppm. The aromatic carbons will show a pattern of signals influenced by the azide and ester functionalities. For reference, the aromatic carbons in methyl 3-nitrobenzoate are observed between 124.3 and 148.1 ppm, while in methyl 3-aminobenzoate they appear in a different range. The methyl ester carbon should produce a signal around 52 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons in the aromatic ring, helping to decipher the complex splitting patterns youtube.comsdsu.edu.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated aromatic carbons sdsu.eduoregonstate.eduemerypharma.com.

HMBC: An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons (the carbon attached to the azide group and the carbon of the carbonyl group) by observing their correlations with nearby protons oregonstate.eduemerypharma.comlibretexts.org. For instance, the protons on the aromatic ring would show correlations to the carbonyl carbon, and the methyl protons would show a correlation to the carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
-OCH₃~3.9 (s)~52Singlet, 3H
C=O-~165Quaternary carbon
Aromatic H7.2 - 8.0 (m)-Complex multiplet, 4H
Aromatic C-118 - 140Multiple signals

Infrared (IR) spectroscopy is particularly useful for identifying the presence of the azide functional group due to its characteristic strong and sharp absorption band. The asymmetric stretching vibration of the N₃ group in aryl azides typically appears in the region of 2100-2140 cm⁻¹ publish.csiro.auresearchgate.net. This absorption is often split into a doublet due to Fermi resonance with an overtone or combination band publish.csiro.au. The symmetric stretching of the azide group is usually found in the 1260-1300 cm⁻¹ range, though it is often weaker and can be obscured by other absorptions in the fingerprint region publish.csiro.au. Additionally, the spectrum would show characteristic absorptions for the ester group, including a strong C=O stretching band around 1720-1740 cm⁻¹ and C-O stretching bands.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Azide (-N₃)Asymmetric stretch2100 - 2140Strong, Sharp
Ester (C=O)Stretch1720 - 1740Strong
Ester (C-O)Stretch1200 - 1300Strong
Aromatic C-HStretch3000 - 3100Medium
Aromatic C=CStretch1450 - 1600Medium to Weak

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₇N₃O₂), the expected exact mass is approximately 177.05 g/mol nih.gov. In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 177.

The fragmentation pattern would likely involve the loss of the azide group or parts of the ester functionality. A common fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. Therefore, a significant fragment ion at m/z 149 would be expected. Fragmentation of the ester group could lead to the loss of a methoxy radical (•OCH₃, 31 amu) to give a fragment at m/z 146, or the loss of a methoxycarbonyl radical (•COOCH₃, 59 amu). The fragmentation of methyl benzoate (B1203000) derivatives often shows a prominent peak corresponding to the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which could also be a possible fragment after the initial loss of the azide group and subsequent rearrangement docbrown.infochegg.com.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic azides exhibit characteristic absorption bands in the UV region researchgate.net. These transitions are typically π → π* and n → π* in nature wikipedia.orgkhanacademy.org. The benzene (B151609) ring and the azide group both act as chromophores. The conjugation of the azide group with the aromatic ring is expected to influence the position and intensity of these absorption bands. Aromatic azides generally show intense absorption bands corresponding to π → π* transitions and weaker bands for n → π* transitions researchgate.netlibretexts.org. The presence of the ester group may also slightly modify the absorption spectrum. The exact absorption maxima (λ_max) would depend on the solvent used due to solvent-solute interactions wikipedia.org.

Quantum Chemical and Computational Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are increasingly used to complement experimental spectroscopic data nih.govresearchgate.netcuny.edu. These computational methods can be employed to predict a variety of molecular properties for this compound.

Theoretical calculations can be used to optimize the molecular geometry of this compound, providing insights into its preferred conformation. Furthermore, computational methods can predict spectroscopic data, such as NMR chemical shifts, IR vibrational frequencies, and UV-Visible electronic transitions mdpi.comyoutube.commdpi.com. Comparison of these calculated spectra with experimental data can aid in the assignment of spectral features and confirm the proposed structure.

Computational studies can also provide information on the electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These parameters are valuable for understanding the reactivity and intermolecular interactions of this compound.

Density Functional Theory (DFT) Calculations for Structural Optimization and Reaction Mechanism Elucidation

DFT is also extensively used to study reaction mechanisms, such as 1,3-dipolar cycloadditions, which are characteristic reactions of azides. mdpi.com Computational studies on the cycloaddition of azides with alkynes have demonstrated that the reactivity is influenced by factors like the predistortion of the reactants and the HOMO-LUMO energy gap. mdpi.com For example, the higher reactivity of cyclic alkynes compared to acyclic ones is attributed to lower activation energies arising from more stabilizing orbital interactions. mdpi.com Furthermore, DFT calculations have been employed to investigate the regioselectivity of such reactions, for instance, in the cycloaddition of phenyl azide on carbon nanotube surfaces. mdpi.com

The choice of functional and basis set is crucial for the accuracy of DFT calculations. nih.gov While DFT is highly effective for modeling cycloaddition reactions, the performance of different functionals can vary depending on the specific system under investigation. nih.gov Methods like B3LYP and M06-2X are commonly used for these types of studies. mdpi.comresearchgate.net In addition to reaction mechanisms, DFT can be used to calculate various molecular properties, including infrared spectra, NMR chemical shifts, and electronic properties like dipole moment and polarizability. researchgate.net

Table 1: Example of DFT-Calculated Parameters for a Related Organic Molecule

ParameterCalculated ValueExperimental Value
N8-C21 Bond Length (Å)1.4391.460
N6-C28 Bond Length (Å)1.3851.396

This table is illustrative and based on data for a related isoindole derivative to demonstrate the correlation between DFT-calculated and experimental values. nih.gov

Investigation of Electronic Effects and Hammett-Taft Parameters

The electronic effect of the azide group in this compound significantly influences its reactivity. The Hammett-Taft parameters, σ (sigma), provide a quantitative measure of the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. wikipedia.orgviu.ca These parameters are derived from the ionization constants of substituted benzoic acids. researchgate.net An electron-withdrawing substituent will have a positive σ value, while an electron-donating substituent will have a negative σ value. researchgate.net

Studies on the azide functional group have revealed its "chameleonic" electronic behavior. nih.gov In some systems, like azido-substituted phenols, the azide group acts as an inductively withdrawing group with negligible resonance contribution. nih.gov However, in azide-substituted benzoic acids, it can act as a strong π donor, comparable to a hydroxyl group. nih.gov This dual nature is crucial for understanding the reactivity of this compound in different chemical environments.

The Hammett equation, log(K/K₀) = ρσ, relates the reaction rate or equilibrium constant (K) of a substituted reactant to that of the unsubstituted reactant (K₀) through the reaction constant (ρ) and the substituent constant (σ). viu.ca A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups. msudenver.edu The magnitude of ρ indicates the sensitivity of the reaction to substituent effects. viu.ca

Table 2: Hammett Substituent Constants (σ) for Selected Groups

Substituentσ (meta)σ (para)
-NO₂+0.710+0.778
-CN+0.56+0.66
-Cl+0.373+0.227
-OCH₃+0.115-0.268
-CH₃-0.069-0.170
-N₃+0.37*-

Value for the azide group can vary depending on the system. The provided value is a general reference.

Modeling of Reaction Transition States and Energy Landscapes

Computational modeling is an indispensable tool for understanding the intricate details of chemical reactions, including the fleeting transition states that are often impossible to observe experimentally. mit.edu For reactions involving this compound, such as cycloadditions, computational methods can map out the entire energy landscape, identifying reactants, products, intermediates, and the transition states that connect them. researchgate.net

Techniques based on quantum chemistry, particularly DFT, are used to calculate the structures and energies of these transition states. mit.edu The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, determines the rate of a reaction. mdpi.com By calculating these energy barriers, chemists can predict the feasibility and kinetics of a reaction. For example, computational studies have shown that the activation energies for the cycloaddition of methyl azide with cyclic alkynes are significantly lower than with acyclic alkynes, explaining the higher reactivity of the former. mdpi.com

Recent advancements in machine learning and artificial intelligence are further accelerating the process of predicting transition state structures. mit.edu These models can generate accurate predictions within seconds, a significant improvement over time-consuming quantum chemistry calculations. mit.edu The ability to rapidly model transition states and energy landscapes allows for a deeper understanding of reaction mechanisms and facilitates the design of more efficient chemical syntheses. mit.edu

Table 3: Illustrative Reaction Energy Profile Data

SpeciesRelative Free Energy (kcal/mol)
Reactants0.0
Transition State 1+25.0
Intermediate+5.0
Transition State 2+15.0
Products-10.0

This is a hypothetical energy profile to illustrate the concepts of transition states and intermediates in a multi-step reaction.

In Silico Studies of Molecular Interactions and Ligand-Receptor Binding

In silico methods, particularly molecular docking and molecular dynamics simulations, are crucial for investigating the interactions of small molecules like this compound and its derivatives with biological targets. mdpi.comnih.gov These computational techniques predict the binding mode and affinity of a ligand to a receptor, providing insights that can guide the design of new therapeutic agents. nih.gov

Molecular docking involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process generates various possible binding poses and ranks them using a scoring function, which estimates the binding affinity (often expressed in kcal/mol). nih.gov For example, docking studies have been used to identify potential inhibitors of enzymes like mushroom tyrosinase by evaluating the binding of synthesized compounds to the active site of the protein. nih.gov

Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-receptor complex over time. mdpi.com These simulations provide a dynamic view of the interactions, including hydrogen bonds and hydrophobic interactions, which are crucial for stabilizing the complex. mdpi.com Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are often performed to assess the drug-likeness of a compound. researchgate.net These computational tools help in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic and safety profiles. researchgate.net

Table 4: Example of Molecular Docking Results

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Derivative AProtein X-8.5TYR123, SER45, LEU67
Derivative BProtein X-7.2TYR123, PHE89, VAL90
Derivative CProtein Y-9.1ASP34, ARG56, ILE78

This table presents hypothetical docking results to illustrate the type of data generated from such studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-azidobenzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). A stepwise approach involves:

  • Step 1 : Diazotization of 3-aminobenzoic acid followed by azide substitution using sodium azide under acidic conditions.
  • Step 2 : Esterification with methanol and sulfuric acid as a catalyst at 60–70°C for 6–8 hours .
  • Optimization : Monitor reaction progress via TLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (>75%) are achieved by controlling stoichiometric ratios (e.g., 1.2 equivalents of NaN₃) and inert atmospheres to prevent azide decomposition .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the ester group (δ ~3.9 ppm for methoxy protons) and azide substitution (absence of NH₂ signals). Aromatic protons appear as multiplets between δ 7.2–8.1 ppm .
  • IR : The azide stretch (~2100 cm1^{-1}) and ester carbonyl (~1720 cm1^{-1}) are critical markers.
  • HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water mobile phases to assess purity (>95%) and detect byproducts .

Q. What safety protocols and waste management practices are critical when handling this compound?

  • Methodological Answer :

  • Handling : Use fume hoods, nitrile gloves, and explosion-proof equipment due to azide instability. Monitor airborne concentrations with real-time sensors (e.g., PID detectors) .
  • Waste Disposal : Quench residual azides with sodium hypochlorite (10% v/v) before segregating as hazardous waste. Store in labeled, airtight containers and collaborate with certified waste management services .

Advanced Research Questions

Q. How do substituent effects, particularly the azide group, influence the electronic properties and reactivity of this compound in click chemistry applications?

  • Methodological Answer : The azide group induces electron-withdrawing effects, lowering the LUMO energy and enhancing reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC). Computational studies (e.g., DFT at the B3LYP/6-311+G(d,p) level) show a 12% increase in dipole moment compared to non-azidated analogs, facilitating polar transition states . Experimental validation via Hammett plots (σmeta_{meta} = +0.37) confirms accelerated reaction kinetics in CuAAC .

Q. What computational chemistry approaches are suitable for modeling the structure and reaction pathways of this compound?

  • Methodological Answer :

  • Geometry Optimization : Use Gaussian 16 with M06-2X/def2-TZVP to model ground-state structures. Compare with X-ray crystallography data if available.
  • Reaction Pathways : Conduct NEB (Nudged Elastic Band) calculations to map activation energies for azide reduction or ester hydrolysis. Validate with experimental Arrhenius parameters (e.g., EaE_a ≈ 45 kJ/mol for thermal decomposition) .

Q. How can researchers resolve contradictions in reported data on the stability or reactivity of this compound under varying experimental conditions?

  • Methodological Answer :

  • Variable Analysis : Systematically test solvent polarity (e.g., DMSO vs. THF), temperature (0–50°C), and catalytic systems (e.g., Cu(I) vs. Ru(II)). For example, conflicting stability reports in DMF may arise from trace amine impurities accelerating decomposition.
  • Statistical Tools : Apply multivariate regression to isolate critical factors (e.g., R² > 0.85 for temperature-dependent half-life models) .

Q. What strategies mitigate competing side reactions during the functionalization of this compound in multi-step syntheses?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the ester moiety with tert-butyldimethylsilyl (TBS) groups during azide activation.
  • Sequential Additions : In Pd-catalyzed cross-couplings, stagger reagent addition to minimize undesired homo-coupling. For example, add aryl boronic acids after pre-activating the azide with Cu(I) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.